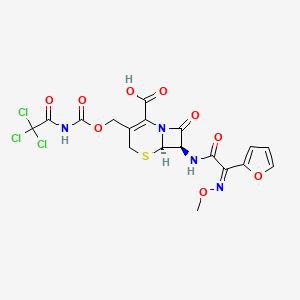
N-(2,2,2-Trichloroacetyl)cefuroxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloroacetyl)cefuroxime (TCAC) is an organic compound belonging to the cefuroxime class of antibiotics. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic cefuroxime, and has been developed as an alternative to the traditional cefuroxime drugs. TCAC is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is used to treat a variety of bacterial infections, including infections of the respiratory tract, urinary tract, skin and soft tissue, and bone and joint infections.
Applications De Recherche Scientifique
Antibacterial Activity and Pharmacological Properties
Cefuroxime, a semisynthetic cephalosporin antibiotic, demonstrates significant antibacterial activity due to its resistance to destruction by β-lactamases produced by both Gram-positive and Gram-negative bacteria. It is particularly active against a wide variety of pathogens, including resistant strains to other cephalosporins. This makes cefuroxime a valuable agent in treating infections where other antibiotics may fail. The drug's pharmacokinetics reveal that it achieves therapeutic levels in several body fluids and tissues, making it effective in treating various infections (Brogden, Heel, Speight, & Avery, 2012).
Therapeutic Trials and Efficacy
Cefuroxime has been successfully used to treat a wide range of infections caused by both Gram-positive and Gram-negative aerobic bacteria. Clinical trials have shown its efficacy in treating respiratory infections, urinary tract infections, and even meningococcal and Haemophilus meningitis in children, highlighting its broad therapeutic potential. Despite its effectiveness, the role of cefuroxime, particularly in forms like N-(2,2,2-Trichloroacetyl)cefuroxime, in non-antibiotic applications or novel scientific research areas remains to be explored more thoroughly (Brogden et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2,2-Trichloroacetyl)cefuroxime involves the protection of the amine group followed by the reaction with 2,2,2-trichloroacetic anhydride. This intermediate is then reacted with cefuroxime to form the final product.", "Starting Materials": [ "Cefuroxime", "2,2,2-Trichloroacetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of amine group in cefuroxime using triethylamine and 2,2,2-trichloroacetic anhydride in methanol.", "Step 2: Removal of excess reagents by filtration and washing with diethyl ether.", "Step 3: Deprotection of the amine group using hydrochloric acid.", "Step 4: Addition of 2,2,2-trichloroacetic anhydride to the deprotected amine group in cefuroxime.", "Step 5: Filtration and washing with diethyl ether to remove excess reagents.", "Step 6: Recrystallization of the product from a suitable solvent." ] } | |
Numéro CAS |
76598-06-6 |
Formule moléculaire |
C18H15Cl3N4O9S |
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |
Clé InChI |
BGPGYDOAMAGXIO-DRGRTGIUSA-N |
SMILES isomérique |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
SMILES canonique |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Synonymes |
[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxylic acid, [methoxy(methylamino)methylene]-, ethyl ester (9CI)](/img/no-structure.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
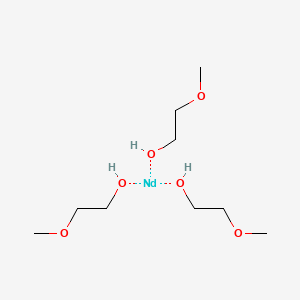
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
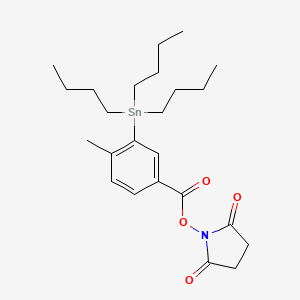

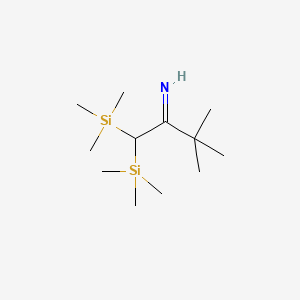
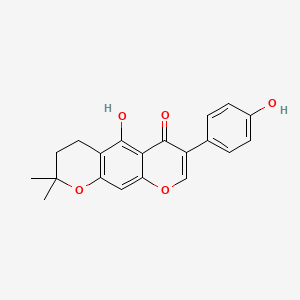
![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)